molecular formula C13H14ClNO B11873077 8-Chloro-3-isopropyl-2-methylquinolin-4-ol

8-Chloro-3-isopropyl-2-methylquinolin-4-ol

Katalognummer: B11873077
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: GRDXWNNKHXLSPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-3-isopropyl-2-methylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol involves several steps. One common synthetic route includes the reaction of 8-chloroquinoline with isopropylmagnesium bromide, followed by methylation and subsequent hydrolysis . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl iodide and water. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

8-Chloro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

8-Chloro-3-isopropyl-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

8-Chloro-3-isopropyl-2-methylquinolin-4-ol can be compared with other quinoline derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the quinoline family.

Eigenschaften

Molekularformel

C13H14ClNO

Molekulargewicht

235.71 g/mol

IUPAC-Name

8-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16)

InChI-Schlüssel

GRDXWNNKHXLSPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.